molecular formula C13H16BrNO2 B2450345 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326874-72-9

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Katalognummer B2450345
CAS-Nummer: 1326874-72-9
Molekulargewicht: 298.18
InChI-Schlüssel: KNCLCOQBYGBSMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BDBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BDBO belongs to the family of benzoxazepines, which are heterocyclic compounds that exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been studied for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Wirkmechanismus

The exact mechanism of action of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including GABA, serotonin, and dopamine. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including GABA, serotonin, and dopamine. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to exhibit antioxidant and anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is also relatively non-toxic, making it suitable for in vitro and in vivo experiments. However, 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has not been extensively studied in humans, and its safety and efficacy have not been fully established.

Zukünftige Richtungen

There are several future directions for the study of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One potential direction is the development of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one derivatives with improved pharmacological properties. Another direction is the study of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in animal models of neurodegenerative diseases, to further explore its potential as a treatment for these conditions. Additionally, the study of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in human clinical trials is needed to establish its safety and efficacy as a potential therapeutic agent.

Synthesemethoden

The synthesis of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves a multi-step process that starts with the reaction of 2,4-dichlorobenzoic acid with tert-butylamine to form 2,4-dichlorobenzamide. This intermediate is then reacted with potassium tert-butoxide to form the corresponding tert-butyl ester. The ester is then reacted with 4-bromoaniline to form the 4-bromo-2-tert-butylbenzamide intermediate. Finally, this intermediate is cyclized using phosphorous oxychloride to form 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Eigenschaften

IUPAC Name

7-bromo-4-tert-butyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)15-7-9-6-10(14)4-5-11(9)17-8-12(15)16/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCLCOQBYGBSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2=C(C=CC(=C2)Br)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.